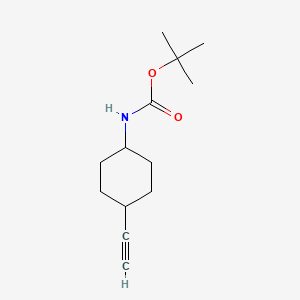

tert-Butyl trans-4-ethynylcyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl trans-4-ethynylcyclohexylcarbamate” is an organic compound with the molecular formula C13H21NO2 . It has a molecular weight of 223.32 g/mol . This compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1CCC(CC1)C#C . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 223.31 g/mol . The compound has a computed XLogP3-AA value of 2.6, which is a measure of its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Applications De Recherche Scientifique

Organic Synthesis and Material Science

Chemical Sensing : Benzothiazole modified carbazole derivatives, including those with tert-butyl moieties, were synthesized for their application in detecting volatile acid vapors. The tert-butyl group facilitated the formation of strong blue emissive organogels that could detect various acid vapors due to efficient adsorption, diffusion, and exciton migration within 3D networks of nanofibers (Sun et al., 2015).

Asymmetric Synthesis : The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates was explored as N-(Boc)-protected nitrones for reactions with organometallics to give N-(Boc)hydroxylamines. These compounds serve as versatile building blocks in organic synthesis, demonstrating the importance of tert-butyl groups in facilitating chemical transformations (Guinchard et al., 2005).

Degradable Polymers : The development of degradable polymers from tert-butylcarbamate (Boc) groups introduces a novel approach to control polymer degradation through a cascade of intramolecular reactions. This research highlights the potential of tert-butyl derivatives in creating new materials with unique biodegradation properties for medical and environmental applications (Dewit & Gillies, 2009).

Platinum-Polymer Conjugates : The synthesis and characterization of platinum(IV) carbamate complexes, including those with tert-butyl groups, were explored for their cytotoxicity and potential in drug delivery systems. These complexes demonstrate how tert-butyl derivatives can be used to develop novel therapeutic agents with improved properties (Wilson & Lippard, 2011).

Environmentally Benign Polymers : The production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl epoxide derivatives and CO2 using cobalt(III) salen catalysts showcases an environmentally friendly approach to synthesizing degradable polycarbonates. This research underscores the potential of tert-butyl derivatives in creating sustainable materials (Tsai, Wang, & Darensbourg, 2016).

Safety and Hazards

The safety information available for “tert-Butyl trans-4-ethynylcyclohexylcarbamate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280-P305+P351+P338, which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propriétés

IUPAC Name |

tert-butyl N-(4-ethynylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTBBJYAWNVCOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611203.png)

![6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride](/img/structure/B2611206.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2611207.png)

![2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2611208.png)

![5-chloro-N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2611209.png)

![7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611214.png)

![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611216.png)

![2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2611217.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2611222.png)

![5-Methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B2611223.png)